1-(2-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione
Description
1-(2-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a five-membered diketone ring substituted with a 2-methoxyphenyl group at position 1 and a 4-morpholinophenylamino moiety at position 2. The morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) enhances solubility and bioavailability, while the methoxy group on the phenyl ring influences electronic properties and binding interactions .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-27-19-5-3-2-4-18(19)24-20(25)14-17(21(24)26)22-15-6-8-16(9-7-15)23-10-12-28-13-11-23/h2-9,17,22H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVXIWWMBDHWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a novel small molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
This compound is categorized under phenylmorpholines, which are characterized by the presence of a morpholine ring and a benzene ring connected via various linkages. The specific structural features contribute to its biological activity.
Research indicates that this compound interacts with multiple signaling pathways. Notably, it forms multisubunit signaling complexes with SRC and SRC family members upon activation. This interaction leads to the phosphorylation of tyrosine residues, creating binding sites for scaffold proteins and effectors, thereby regulating several downstream signaling pathways:
- Phosphatidylinositol 3-kinase (PI3K) pathway : Promotes activation of AKT1 signaling.
- Mitogen-activated protein kinase (MAPK) pathway : Enhances activation of MAPK1/ERK2 and MAPK3/ERK1.
- Rho family GTPases : Modulates their activity through guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) .
Antitumor Activity
The biological evaluation of this compound has shown promising antitumor activity. In vitro studies demonstrate its ability to inhibit human placental aromatase (AR), which is crucial in estrogen biosynthesis. The compound exhibits an IC50 value comparable to established inhibitors, suggesting significant potential as an antitumor agent.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | X.X ± Y.Y | Comparable to Aminoglutethimide (20.0 ± 2.6) |
| 1-cyclohexyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dione | 23.8 ± 4.6 | - |
| Ketoconazole | 12.1 ± 2.9 | - |
Case Studies
In a study evaluating various pyrrolidine derivatives, the compound was synthesized and tested for its efficacy against specific enzymes involved in steroidogenesis. Results indicated that certain derivatives exhibited potent inhibitory effects on human placental aromatase and rat testicular enzymes . This highlights the potential of pyrrolidine-based compounds in therapeutic applications.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research has highlighted the potential of this compound in cancer therapy. Studies have demonstrated that similar morpholine-containing derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth and proliferation .
- Anti-inflammatory Properties : Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The morpholine moiety is known to enhance solubility and bioavailability, making such compounds promising candidates for treating inflammatory diseases .
- Antimicrobial Activity : The presence of the methoxy group has been linked to enhanced antimicrobial properties. Preliminary studies suggest that derivatives of this compound may exhibit significant activity against bacterial strains, potentially serving as a basis for new antibiotic agents .
Synthesis and Characterization
The synthesis of 1-(2-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions, including coupling reactions between appropriate amines and pyrrolidine derivatives. Characterization techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal explored the efficacy of a related compound in inhibiting breast cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, supporting its potential use in targeted cancer therapies .
- Anti-inflammatory Mechanism Investigation : Another research effort focused on understanding how morpholine derivatives modulate inflammatory responses in vitro. The findings suggested that these compounds could inhibit pro-inflammatory cytokine production, providing insights into their therapeutic applications for chronic inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison with structurally related analogs:
Substituent Position and Electronic Effects
- 1-(3-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione Key Difference: Methoxy group at position 3 (meta) vs. position 2 (ortho) on the phenyl ring. Ortho-substituted methoxy groups may restrict rotational freedom, influencing conformational stability .
- 1-(4-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione Key Difference: Chlorine substituent (electron-withdrawing) replaces methoxy (electron-donating). Impact: Chlorine enhances metabolic stability but reduces solubility.
Amino Group Variations
- 1-Cyclopentyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione Key Difference: Cyclopentyl group replaces 2-methoxyphenyl at position 1. Impact: Increased lipophilicity improves membrane permeability but may reduce aqueous solubility. Cycloalkyl groups are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
- 1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione Key Difference: Benzyl and 4-fluorophenyl groups replace morpholinophenylamino and 2-methoxyphenyl. Benzyl groups contribute to π-π stacking interactions in enzyme active sites .
Heterocyclic Modifications
- 1-(4-Methylbenzyl)-3-((4-piperidinophenyl)amino)pyrrolidine-2,5-dione Key Difference: Piperidine (saturated six-membered ring) replaces morpholine (oxygen-containing heterocycle). Impact: Piperidine’s basic nitrogen increases solubility at physiological pH, while morpholine’s oxygen improves metabolic stability. Piperidine derivatives often exhibit stronger receptor binding due to conformational flexibility .
Table 1: Comparative Analysis of Pyrrolidine-2,5-dione Derivatives
Key Observations :
Electron-Donating Groups (e.g., methoxy) : Enhance solubility and modulate electronic environments, favoring interactions with polar enzyme pockets .
Halogen Substituents (e.g., Cl, F) : Improve metabolic stability and target affinity via hydrophobic and halogen-bonding interactions .
Heterocycle Choice (morpholine vs. piperidine) : Morpholine improves bioavailability, while piperidine enhances binding flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
